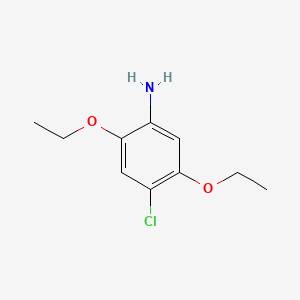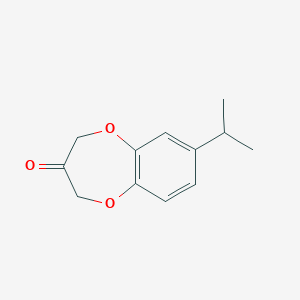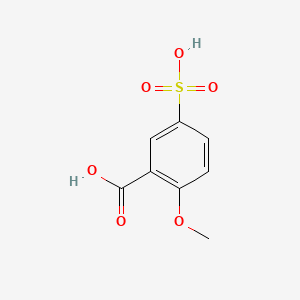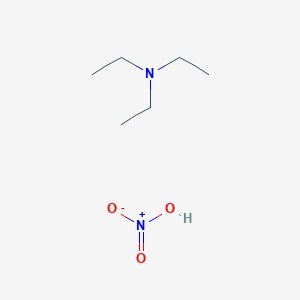
Triethylamine nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylammonium nitrate is a protic ionic liquid that has garnered attention due to its unique properties and applications. It is composed of triethylamine and nitric acid, forming a salt with the chemical formula C6H16N2O3. This compound is known for its high solubility in water, low volatility, and ability to act as a catalyst in various organic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylammonium nitrate can be synthesized through the neutralization reaction between triethylamine and nitric acid. The reaction is typically carried out under controlled conditions to ensure complete neutralization and to avoid any side reactions. The general reaction is as follows:
(C2H5)3N+HNO3→(C2H5)3NHNO3
This reaction is exothermic and should be performed with proper cooling to manage the heat generated .
Industrial Production Methods: In an industrial setting, the production of triethylammonium nitrate involves the careful addition of nitric acid to triethylamine in a reactor equipped with cooling systems. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Triethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: It participates in nucleophilic substitution reactions, where the nitrate ion can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
Applications De Recherche Scientifique
Triethylammonium nitrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which triethylammonium nitrate exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. In chemical reactions, it can act as both a proton donor and acceptor, facilitating various catalytic processes. Its ionic nature allows it to stabilize transition states and intermediates, enhancing reaction rates .
Comparaison Avec Des Composés Similaires
Tetraethylammonium nitrate: Similar in structure but with four ethyl groups attached to the nitrogen atom.
Tetrabutylammonium nitrate: Contains butyl groups instead of ethyl groups, leading to different solubility and reactivity properties.
Uniqueness: Triethylammonium nitrate is unique due to its balance of hydrophilicity and hydrophobicity, making it an effective solvent and catalyst in various reactions. Its ability to form stable ionic liquids at room temperature also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
27096-31-7 |
|---|---|
Formule moléculaire |
C6H16N2O3 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N,N-diethylethanamine;nitric acid |
InChI |
InChI=1S/C6H15N.HNO3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H,2,3,4) |
Clé InChI |
XRDNFNGIKTYHAN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




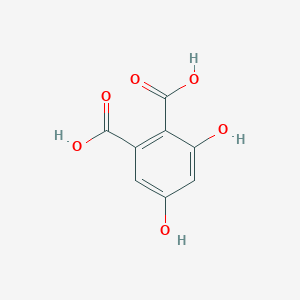
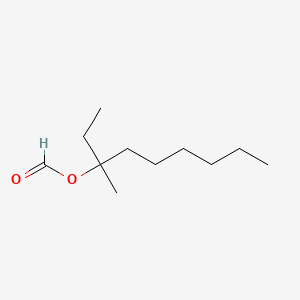

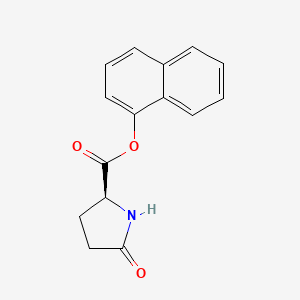
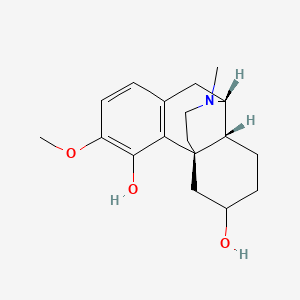

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
